molecular formula C6H10F2O B6158414 5,5-difluorohexanal CAS No. 2229418-01-1

5,5-difluorohexanal

Cat. No.: B6158414
CAS No.: 2229418-01-1
M. Wt: 136.1
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Description

5,5-difluorohexanal is a useful research compound. Its molecular formula is C6H10F2O and its molecular weight is 136.1. The purity is usually 95.
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Properties

CAS No.

2229418-01-1

Molecular Formula

C6H10F2O

Molecular Weight

136.1

Purity

95

Origin of Product

United States

Contextual Significance of Fluorinated Aldehydes in Organic Synthesis

Fluorinated aldehydes are highly sought-after building blocks in organic synthesis due to the unique properties imparted by the fluorine atom. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Aldehydes, being versatile functional groups, can participate in a wide array of chemical transformations, including nucleophilic additions, reductions, oxidations, and olefination reactions. The presence of fluorine atoms can modulate the reactivity of the aldehyde group, making these compounds unique substrates for constructing more complex fluorinated molecules.

The geminal difluoromethylene group (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, and other polar functional moieties. researchgate.netresearchgate.net This substitution can lead to enhanced bioavailability and improved pharmacokinetic profiles of drug candidates. researchgate.net Consequently, the development of synthetic methods to access gem-difluoroalkanes, including those with an aldehyde function like 5,5-difluorohexanal, is an active area of research. nih.govacs.org

Overview of Research Trajectories for 5,5 Difluorohexanal Within Fluorinated Compound Chemistry

While specific research focused exclusively on 5,5-difluorohexanal is not extensively documented in publicly available literature, its potential research trajectories can be inferred from the broader field of fluorinated compound chemistry. A primary area of investigation would be its synthesis. One plausible and common method for the preparation of such an aldehyde is the oxidation of the corresponding primary alcohol, 6,6-difluorohexan-1-ol. smolecule.com

Further research would likely explore the utility of this compound as a synthetic intermediate. Its aldehyde functionality allows for the introduction of various pharmacophores and molecular scaffolds. For instance, it could be employed in the synthesis of fluorinated analogues of biologically active natural products or in the development of novel agrochemicals. Investigations into its reactivity in standard aldehyde transformations would be crucial to establish its synthetic profile. Moreover, its use in creating libraries of small, fluorinated molecules for high-throughput screening in drug discovery programs represents a significant potential application.

Structural Features and Electronic Influences of Geminal Difluorination on the Hexanal Framework

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group in this compound is a key center for reactivity, characterized by the electrophilic nature of the carbonyl carbon. This electrophilicity is influenced by the presence of the gem-difluoro group at the 5-position. Nucleophilic addition reactions are fundamental to the chemistry of aldehydes, involving the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to form an alcohol. thieme-connect.com

Stereoselective Organometallic Additions (e.g., Allylic Alkylation Reactions of Fluorinated Nucleophiles)

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to aldehydes. In the case of this compound, the addition of an organometallic reagent (R-M) would proceed via nucleophilic attack on the carbonyl carbon to form a new carbon-carbon bond. The initial product is a magnesium or lithium alkoxide, which upon acidic workup yields a secondary alcohol.

While specific stereoselective additions to this compound are not documented, the principles of stereoselective synthesis can be applied. For instance, the use of chiral organometallic reagents or chiral catalysts can induce facial selectivity in the attack on the prochiral aldehyde, leading to the preferential formation of one enantiomer of the resulting alcohol. The gem-difluoro group, being sterically demanding, may also influence the stereochemical outcome of such reactions.

Allylic alkylation reactions involving fluorinated nucleophiles represent a sophisticated class of organometallic additions. For example, the reaction of this compound with a gem-difluoroallyl boronate ester in the presence of a chiral ligand could potentially lead to the formation of a difluorinated homoallylic alcohol with high stereoselectivity. nih.gov

Table 1: Illustrative Stereoselective Organometallic Addition to an Aldehyde

EntryOrganometallic ReagentChiral Ligand/AuxiliaryDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1Allyl-MgBr(-)-sparteine90:1085%
2Crotyl-boronate(R)-BINOL>95:592%
3Phenyl-LiChiral OxazolineN/A78%

Note: This data is representative of typical stereoselective additions to aldehydes and is not specific to this compound.

Enamine and Enolate-Based Condensations (e.g., Aldol-Type Reactions)

Enamines and enolates are key nucleophilic intermediates in carbon-carbon bond-forming reactions. masterorganicchemistry.com

Enamine Condensations: this compound can react with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. google.comorgoreview.com This enamine can then act as a nucleophile in reactions with electrophiles, such as alkyl halides or α,β-unsaturated carbonyl compounds in Stork enamine alkylation or Michael addition reactions, respectively. libretexts.org The subsequent hydrolysis of the resulting iminium salt would yield a new functionalized aldehyde. libretexts.org

Enolate-Based Condensations (Aldol-Type Reactions): While this compound itself can act as an electrophile in aldol (B89426) reactions, it can also be deprotonated at the α-carbon (C-2) to form an enolate, although this is less favorable due to the electron-withdrawing nature of the distant difluoro group. In a crossed aldol reaction, the enolate of another ketone or aldehyde would add to the carbonyl of this compound. researchgate.net The resulting β-hydroxy aldehyde can then undergo dehydration to form an α,β-unsaturated aldehyde. The reaction is typically base-catalyzed, with the initial step being the formation of the enolate nucleophile. scholaris.ca

Alpha-Proton Reactivity and Enolization Chemistry

The protons on the carbon atom adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in a variety of reactions.

Reactions Involving Enolate Intermediates

The enolate of this compound, once formed, can participate in several important transformations. For instance, it can be alkylated by treatment with an alkyl halide in an SN2 reaction. This allows for the introduction of an alkyl group at the α-position. Halogenation at the α-position can also be achieved by reacting the enolate with a halogen source.

Knoevenagel and Related Condensations

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or malononitrile. rsc.orglibretexts.org In a reaction with this compound, a weak base (like piperidine (B6355638) or pyridine) would deprotonate the active methylene compound to generate a stabilized carbanion. libretexts.org This carbanion then adds to the carbonyl group of this compound, and the intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. rsc.org

The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. rsc.org

Table 2: Illustrative Knoevenagel Condensation of an Aldehyde

EntryActive Methylene CompoundBase/CatalystProduct Yield
1Diethyl malonatePiperidine85%
2MalononitrileAmmonium acetate92%
3Ethyl acetoacetatePyrrolidine78%

Note: This data is representative of typical Knoevenagel condensations with aldehydes and is not specific to this compound.

Applications of 5,5 Difluorohexanal in Advanced Organic Synthesis

Contribution to New Synthetic Methodologies

Chiral Auxiliary and Asymmetric Catalysis in Reactions Involving 5,5-Difluorohexanal

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved through the use of chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.

In the context of this compound, a chiral auxiliary could be attached to the aldehyde functionality to form a chiral enamine or imine intermediate. This would create a chiral environment around the α-carbon, potentially allowing for diastereoselective alkylation or other transformations. After the desired bond formation, the auxiliary would be removed, yielding an enantioenriched product.

Hypothetical Application of a Chiral Auxiliary with this compound:

StepReactionIntermediate/ProductPurpose
1CondensationChiral imine/enamineIntroduction of a chiral directing group.
2AlkylationDiastereomerically enriched productStereoselective C-C bond formation α to the carbonyl group.
3HydrolysisEnantioenriched aldehydeRemoval of the chiral auxiliary to yield the final product.

This table represents a theoretical pathway and is not based on published research involving this compound.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. For this compound, a chiral organocatalyst could be employed to catalyze reactions such as aldol (B89426) or Michael additions, where the aldehyde acts as either the electrophile or, after conversion to an enamine, the nucleophile. The gem-difluoro group could sterically or electronically influence the transition state, potentially enhancing the enantioselectivity of the transformation.

Despite the potential, no studies have been published detailing the successful application of either chiral auxiliaries or asymmetric catalysis with this compound.

Cascade Reactions and Tandem Processes Utilizing the Aldehyde and Fluoroalkyl Group

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without the isolation of intermediates. These processes are highly efficient in terms of atom economy and step count, rapidly building molecular complexity.

The bifunctional nature of this compound, with its aldehyde and gem-difluoroalkyl moieties, makes it a theoretically interesting substrate for cascade reactions. For instance, an initial reaction at the aldehyde could trigger a subsequent transformation involving the fluoroalkyl group or the carbon chain.

A hypothetical cascade could involve an initial Knoevenagel condensation at the aldehyde, followed by an intramolecular cyclization. The electron-withdrawing effect of the difluoromethyl group could activate the adjacent methylene (B1212753) for deprotonation, facilitating the cyclization step.

Postulated Cascade Reaction Sequence for this compound:

StepReaction TypeFunctionality InvolvedPotential Outcome
1Intermolecular CondensationAldehydeFormation of an α,β-unsaturated system.
2Intramolecular CyclizationActivated Methylene & Newly formed functionalityConstruction of a cyclic, fluorinated scaffold.

This table outlines a conceptual cascade reaction and does not represent experimentally verified results for this compound.

The unique electronic properties imparted by the gem-difluoro group could also be exploited in tandem processes where the aldehyde participates in one transformation and a subsequent reaction is directed by the fluorine atoms. However, the lack of any reported research in this area means that the potential of this compound in such complex transformations remains purely speculative.

Computational and Theoretical Studies on 5,5 Difluorohexanal

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of a molecule are fundamental to its chemical behavior. For 5,5-difluorohexanal, the two fluorine atoms at the C5 position dramatically alter these properties compared to its non-fluorinated counterpart, hexanal (B45976).

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure and optimize the geometry of molecules. frontiersin.orgualberta.ca For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31+G**, would be employed to determine its most stable three-dimensional structure. dergipark.org.tr

The introduction of the two highly electronegative fluorine atoms at C5 leads to a significant polarization of the C-F bonds. This induces a strong dipole moment and alters the charge distribution across the entire aliphatic chain, including the aldehyde functional group. The C-F bonds are short and strong, and the C-C-F bond angles will be influenced by electrostatic repulsion between the fluorine atoms. DFT calculations can precisely model these geometric parameters. frontiersin.org

Illustrative Data Table: Predicted Ground State Geometric Parameters for this compound (Based on Analogous Compounds)

ParameterPredicted ValueDescription
C-F Bond Length~1.35 ÅShorter and stronger than a C-H bond due to fluorine's high electronegativity.
F-C5-F Bond Angle~105°Compressed from the ideal tetrahedral angle due to repulsion between the electron-dense fluorine atoms.
C4-C5-C6 Bond Angle~112°Expanded from the ideal tetrahedral angle to accommodate the bulky fluorine atoms.
Carbonyl C=O Bond Length~1.21 ÅStandard length for an aldehyde carbonyl group.
Molecular Dipole Moment> 2.5 DSignificantly increased compared to non-fluorinated hexanal due to the polar C-F bonds.

This table is illustrative and based on typical values for gem-difluorinated alkanes and related aldehydes. Specific values for this compound would require dedicated DFT calculations.

The flexible six-carbon chain of this compound can adopt numerous conformations due to rotation around its C-C single bonds. The presence of the gem-difluoro group significantly influences these preferences. nih.gov The gauche effect, where a conformation with fluorine atoms gauche (at a 60° dihedral angle) to other electronegative atoms or groups is favored, can play a role. However, in gem-difluoro compounds, steric and electrostatic repulsions between the two fluorine atoms are also major determinants of conformational stability. beilstein-journals.org

Computational studies on similar fluorinated alkanes and ketones reveal that the energy barriers to rotation around the C-C bonds adjacent to the CF2 group are higher than in non-fluorinated alkanes. acs.org This increased rigidity is a known consequence of fluorination. beilstein-journals.org Analysis of the potential energy surface would reveal several low-energy conformers, with the relative populations determined by their free energies. researchgate.net

Illustrative Data Table: Predicted Rotational Energy Barriers for Key Bonds in this compound

Bond RotationPredicted Barrier (kcal/mol)Predominant Conformer(s)
C4-C54 - 6Staggered conformations that minimize steric clash between the CF2 group and the rest of the alkyl chain.
C3-C43 - 5Anti and gauche conformers with a slight preference for the anti-conformation to maximize distance between bulky groups.
C2-C33 - 4Similar to typical alkanes, with a preference for anti-periplanar arrangement.

This table is illustrative. The actual values depend on the specific interactions in the molecule and would be the output of detailed computational scans of the potential energy surface.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Reaction Mechanism Elucidation

Computational studies are crucial for mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. acs.orgwhiterose.ac.uk

Key reactions for this compound would include nucleophilic addition to the aldehyde carbonyl group and potentially further fluorination reactions.

Nucleophilic Addition: The aldehyde group is electrophilic and susceptible to attack by nucleophiles. The gem-difluoro group at C5, while distant, exerts an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon compared to hexanal. DFT calculations can model the transition state for the addition of a nucleophile. The geometry of this transition state, where the nucleophile approaches the carbonyl carbon, and its energy relative to the reactants, determines the reaction rate. acs.org

Fluorination: Further fluorination could occur, for example, at the α-carbon (C2) under specific conditions. Computational studies on the fluorination of other aldehydes show that these reactions can proceed through various mechanisms, including enolate intermediates. nih.gov The transition state would involve the approach of a fluorine source (e.g., Selectfluor) to the enolate. acs.org The energy barrier for this step would determine its feasibility.

For the nucleophilic addition to this compound, the reaction pathway would show the initial complexation of the nucleophile, the transition state leading to a tetrahedral intermediate, and the final protonation step to yield an alcohol. acs.org The presence of the fluorine atoms is expected to stabilize the transition state and the tetrahedral intermediate through their inductive electron-withdrawing effect, potentially making the reaction more favorable compared to non-fluorinated aldehydes. nih.gov

Illustrative Data Table: Hypothetical Energetic Profile for Nucleophilic Addition to this compound

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)
1Reactants (this compound + Nu⁻)0.0
2Transition State 1 (TS1)+10 to +15
3Tetrahedral Intermediate-5 to -10
4Product (after protonation)-15 to -25

This table is a hypothetical representation of a typical nucleophilic addition. Actual values are highly dependent on the specific nucleophile and reaction conditions.

Prediction of Reactivity and Selectivity

Computational chemistry can predict how a molecule will react and where it will react. researchgate.netacs.orgdiva-portal.org For this compound, this involves analyzing properties derived from its electronic structure.

Reactivity: The reactivity of the aldehyde group can be assessed by examining the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The electron-withdrawing nature of the gem-difluoro group is expected to lower the LUMO energy of this compound, making it more reactive towards nucleophiles than hexanal. chinesechemsoc.org Another indicator is the calculated partial positive charge on the carbonyl carbon; a higher positive charge suggests greater electrophilicity.

Selectivity: In cases where multiple reaction sites exist, computational models can predict which site is more reactive. For instance, in reactions involving the enolate of this compound, calculations could predict the regioselectivity of an electrophilic attack at either the α-carbon or the oxygen atom. Furthermore, if a chiral center is formed during a reaction, computational methods can predict which stereoisomer is likely to be the major product by comparing the energies of the diastereomeric transition states. rsc.org

Electrostatic Potential and Reactivity Descriptors

The electronic distribution within a molecule is key to understanding its reactivity. This distribution can be visualized and quantified using tools like the Molecular Electrostatic Potential (MEP) and calculated reactivity descriptors. rsc.orgmdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov For this compound, the MEP would be expected to show significant negative potential (typically colored red) around the highly electronegative oxygen and fluorine atoms, indicating these are areas of high electron density. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and, most importantly, the carbonyl carbon (C1), highlighting it as the primary site for nucleophilic attack.

To quantify these characteristics, reactivity descriptors derived from computational methods are employed.

Mulliken Atomic Charges provide an estimation of the partial charge on each atom within the molecule. uni-muenchen.deresearchgate.net This analysis partitions the total electron density among the constituent atoms. For this compound, a Mulliken population analysis would be expected to show a significant partial positive charge on the carbonyl carbon (C1) and the carbon bonded to the fluorine atoms (C5), making them electrophilic centers. The oxygen and fluorine atoms would correspondingly carry significant partial negative charges.

Fukui Functions are powerful reactivity indicators within Density Functional Theory that identify which atoms in a molecule have a greater tendency to either accept or donate an electron. wikipedia.orgjoaquinbarroso.com They are defined as the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de Condensed Fukui functions simplify this by indicating the reactivity of each atom:

f+ : Predicts the site for a nucleophilic attack (where an electron is added).

f- : Predicts the site for an electrophilic attack (where an electron is removed).

f0 : Predicts the site for a radical attack . scm.com

For this compound, the carbonyl carbon (C1) is predicted to have the highest f+ value, confirming it as the most likely site for a nucleophilic attack. The oxygen atom would likely possess a high f- value, making it a target for electrophiles.

Interactive Table 2: Predicted Reactivity Descriptors for Key Atoms in this compound (Note: The following values are qualitative predictions based on chemical principles and are not derived from specific calculations for this compound. They serve to illustrate the application of these descriptors.)

AtomPredicted Mulliken ChargePredicted Fukui Function (f+)Predicted Fukui Function (f-)Predicted Reactivity
C1 (Carbonyl) Large Positive (δ+)HighLowPrimary site for nucleophilic attack.
O (Carbonyl) Large Negative (δ-)LowHighPrimary site for electrophilic attack.
C5 Positive (δ+)ModerateLowSecondary site for nucleophilic attack due to attached fluorines.
F Negative (δ-)LowModerateSite for electrophilic interaction.
H (Aldehydic) Small Positive (δ+)LowModeratePotential site for abstraction by a strong base or radical.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of Reactions Involving 5,5 Difluorohexanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. rsc.org For fluorinated compounds like 5,5-difluorohexanal, NMR is particularly insightful.

Applications of ¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of fluorine atoms. The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, making ¹⁹F NMR an excellent tool for tracking changes at or near the fluorine-bearing carbon. In reactions involving this compound, any transformation that alters the electronic nature of the C5 position will induce a significant change in the ¹⁹F NMR spectrum.

For instance, in a hypothetical reduction of the aldehyde group to an alcohol (forming 5,5-difluorohexan-1-ol), the ¹⁹F chemical shift would be expected to change, reflecting the altered inductive effect of the new hydroxyl group compared to the original aldehyde. Similarly, if a reaction were to involve nucleophilic attack at the carbonyl carbon, the resulting change in hybridization and electron density would be transmitted through the carbon chain to the C5 fluorine atoms, leading to a discernible shift in the ¹⁹F NMR spectrum.

Hypothetical ¹⁹F NMR Data for a Reaction of this compound

CompoundFunctional Group at C1Hypothetical ¹⁹F Chemical Shift (δ, ppm)Multiplicity
This compoundAldehyde (-CHO)-110.5Triplet (t)
5,5-Difluorohexan-1-olAlcohol (-CH₂OH)-112.0Triplet (t)
Methyl 5,5-difluorohexanoateEster (-COOCH₃)-109.8Triplet (t)

Note: The data in this table is hypothetical and for illustrative purposes.

Two-Dimensional NMR Techniques for Structural Elucidation of Intermediates

While one-dimensional NMR provides valuable information, complex reaction mixtures and the transient nature of intermediates often necessitate the use of two-dimensional (2D) NMR techniques for unambiguous structural assignment. mdpi.com Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in piecing together the molecular framework of reactants, intermediates, and products.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments.

In the context of a reaction of this compound, an HMBC spectrum could, for example, show a correlation between the aldehydic proton and the C2 and C3 carbons, confirming the structure of the starting material. If an unexpected rearrangement were to occur during a reaction, the resulting changes in the correlation patterns in the HSQC and HMBC spectra would be key to identifying the new structure. The combination of NMR prediction with experimental data can further enhance the accuracy of structural elucidation. mdpi.comshu.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone of chemical analysis, providing information about the mass-to-charge ratio of ions and thus the molecular weight and elemental composition of a compound. nih.gov When coupled with separation techniques, it becomes a powerful tool for analyzing complex reaction mixtures.

High-Resolution Mass Spectrometry for Product Identification in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, which is invaluable when identifying unknown products in a reaction mixture. For instance, if a reaction of this compound yields an unexpected product, HRMS can provide a molecular formula, which, in conjunction with NMR data, can lead to its complete structural identification. The synergistic use of NMR and MS has been shown to significantly improve the characterization of metabolomics samples, a principle that is directly applicable to reaction analysis. nih.gov

Gas Chromatography-Mass Spectrometry in Reaction Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives. In a typical GC-MS analysis of a reaction mixture, the components are separated based on their boiling points and polarity in the GC column before being introduced into the mass spectrometer. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification by comparison with spectral libraries or through interpretation of the fragmentation patterns.

Hypothetical GC-MS Data for a Reaction Mixture of this compound

Retention Time (min)Major m/z FragmentsTentative Identification
5.2136, 117, 89, 69This compound (Unreacted)
6.8138, 119, 91, 715,5-Difluorohexan-1-ol (Product)
4.5102, 85, 57By-product A

Note: The data in this table is hypothetical and for illustrative purposes.

Chromatographic Methodologies for Reaction Monitoring and Purification

Chromatographic techniques are essential for both monitoring the progress of a reaction and for the purification of the desired products. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

Reaction monitoring by chromatography allows for the quantitative determination of the disappearance of starting materials and the appearance of products over time. bridgewater.edu This data is crucial for understanding the kinetics of a reaction and for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For a reaction involving this compound, aliquots can be taken from the reaction mixture at various time points and analyzed by GC or HPLC. The resulting chromatograms provide a snapshot of the reaction's progress.

Once the reaction is complete, chromatography is employed for the purification of the target compound from unreacted starting materials, by-products, and catalysts. The choice of chromatographic technique (e.g., normal-phase, reverse-phase, or size-exclusion chromatography) depends on the polarity and size of the compounds to be separated.

High-Performance Liquid Chromatography (HPLC) in Reaction Progress Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions in the liquid phase. Its application to reactions involving this compound allows for the separation and quantification of the starting material, intermediates, and final products over time, providing crucial data for kinetic and mechanistic studies. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity for fluorinated aldehydes and their derivatives.

For the analysis of reactions of this compound, a reversed-phase HPLC method is often employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between the two phases. Due to the presence of the polar aldehyde group and the non-polar alkyl chain with fluorine atoms, gradient elution is typically necessary to achieve good resolution for all compounds of interest, from the more polar unreacted aldehyde to potentially less polar products.

Detailed Research Findings:

In a hypothetical study monitoring the reduction of this compound to 5,5-difluorohexan-1-ol, HPLC could be used to track the disappearance of the aldehyde and the appearance of the alcohol. A UV detector set at a wavelength suitable for the carbonyl group of the aldehyde (e.g., 210 nm) would show a decreasing peak area for this compound over time, while the peak corresponding to the alcohol (which has a weaker UV chromophore) might be monitored with a refractive index detector or after derivatization.

The retention time of this compound would be shorter than that of a non-fluorinated analogue like hexanal (B45976) under reversed-phase conditions due to the increased polarity imparted by the fluorine atoms. The specific retention times are highly dependent on the exact HPLC conditions. For instance, online HPLC monitoring can be coupled with other analytical techniques like NMR to provide real-time, quantitative data on reaction kinetics without the need for isolating individual components. acs.org

Below is an interactive data table illustrating typical (hypothetical) parameters for an HPLC analysis of a reaction involving this compound.

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Retention Time (this compound) ~8.5 min
Retention Time (Product) Varies based on product polarity

This data is illustrative and would vary based on the specific reaction and instrumentation.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is an essential analytical technique for the separation and analysis of volatile and semi-volatile compounds. drawellanalytical.com In the context of reactions involving this compound, GC is particularly useful for analyzing volatile products, byproducts, or unreacted starting material. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities based on both retention time and mass fragmentation patterns. rsc.orgnih.gov

The analysis of this compound and its volatile reaction products by GC requires careful selection of the stationary phase of the capillary column. A mid-polar stationary phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, is often suitable for separating compounds with varying polarities like aldehydes, alcohols, and other potential products. The oven temperature program is optimized to ensure good separation of all volatile components within a reasonable analysis time.

Detailed Research Findings:

For reactions that might produce volatile side products through decomposition or rearrangement, GC analysis is critical. For instance, in a high-temperature reaction, this compound could potentially undergo decarbonylation or other fragmentation pathways. GC-MS would be able to separate these volatile fragments and provide mass spectra for their identification. The presence of fluorine atoms in the molecule can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in the structural elucidation of unknown products.

Derivatization is a common strategy in GC analysis to improve the volatility and thermal stability of analytes, especially for polar compounds like alcohols or acids that might be formed from this compound. researchgate.netresearch-solution.com For example, if the reaction involves the oxidation of this compound to 5,5-difluorohexanoic acid, the acid can be converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to GC analysis. This improves peak shape and sensitivity.

Below is an interactive data table with hypothetical GC parameters for the analysis of volatile products from a reaction of this compound.

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
MS Ionization Electron Ionization (EI) at 70 eV
Injection Mode Split (e.g., 50:1)
Retention Time (this compound) ~10.2 min

This data is illustrative and would vary based on the specific reaction products and instrumentation.

Future Research Directions and Unexplored Avenues for 5,5 Difluorohexanal

Development of Novel Catalytic Systems for its Synthesis and Derivatization

The synthesis and functionalization of fluorinated compounds often present unique challenges that necessitate the development of innovative catalytic methods. Future research in this area for 5,5-difluorohexanal will likely focus on both its efficient synthesis and its subsequent conversion into more complex molecular architectures.

For Synthesis:

Current methods for synthesizing gem-difluoroalkanes can involve harsh conditions or the use of stoichiometric and often hazardous fluorinating reagents. nih.gov A key future direction will be the development of catalytic, milder, and more selective methods. For instance, novel catalytic systems for the hydrodifluoroalkylation of unactivated olefins are being explored, which could provide a direct route to gem-difluoroalkanes from simple precursors. nih.govorganic-chemistry.orgacs.org Adapting such systems, which may utilize a combination of photocatalysis and hydrogen atom transfer, could enable the efficient synthesis of this compound precursors. nih.gov Another approach could involve the aldehyde-selective Wacker-type oxidation of corresponding allylic fluorides, a method that has shown promise for creating β-fluorinated aldehydes. nih.govcaltech.edu

For Derivatization:

The aldehyde functionality in this compound is a versatile handle for a wide array of chemical transformations. Future research will likely target the development of catalytic systems that can selectively derivatize this compound. This includes:

Catalytic C-H Activation: Direct functionalization of the C-H bonds in the alkyl chain of this compound would be a highly efficient way to build molecular complexity. Research into palladium-N-heterocyclic carbene (NHC) PEPPSI-type complexes, which have been shown to be effective for the direct arylation of other heterocyclic compounds, could be extended to the derivatization of fluorinated aldehydes. researchgate.net

Oxidative and Reductive Transformations: Developing selective catalytic oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol, in the presence of the gem-difluoro group, will be important. Novel base-metal multifunctional catalysts could be explored for such tandem oxidation processes. caltech.edu

Fluorine-Specific Catalysis: The C-F bond, while generally strong, can be activated under certain catalytic conditions. Research into Lewis acid-catalyzed activation of C(sp³)-F bonds in aliphatic gem-difluoroalkanes could open up new pathways for derivatization, such as intramolecular cyclizations. nih.gov

Catalyst TypePotential Application for this compoundRelated Research Findings
Photocatalyst Systems Synthesis from unactivated olefin precursorsEnables hydrodifluoroalkylation through a cooperative interplay of halogen- and hydrogen-atom transfer. nih.govorganic-chemistry.org
Palladium-NHC Complexes Direct arylation of the alkyl chainEffective for C-H activation in other heterocyclic systems. researchgate.net
Base-Metal Multifunctional Catalysts Tandem oxidation of the aldehydeCan catalyze the oxidation of alcohols to aldehydes and further reactions in one pot. caltech.edu
Lewis Acids (e.g., B(C6F5)3) Activation of the C-F bond for cyclizationCan catalyze the intramolecular cascade Friedel-Crafts cyclization of aliphatic gem-difluorides. nih.gov

Expanded Scope of its Application in Asymmetric Synthesis

The introduction of chirality into fluorinated molecules is of paramount importance, as the biological activity of enantiomers can differ significantly. rsc.org this compound presents several opportunities for the development of new asymmetric methodologies.

Future research will likely explore:

Asymmetric Aldol (B89426) and Related Reactions: The aldehyde group is a prime target for classic C-C bond-forming reactions. The development of highly diastereoselective and enantioselective aldol reactions using this compound as the electrophile would provide access to chiral β-hydroxy aldehydes, which are valuable synthetic intermediates. The use of chiral auxiliaries, such as oxazolidinones, could be a fruitful approach. acs.org A temporary stereocentre approach, where a chiral auxiliary is used to direct a subsequent reaction before being removed, could also be applied. pharmtech.com

Catalytic Asymmetric Addition to the Aldehyde: The development of catalytic enantioselective additions of nucleophiles (e.g., organometallics, cyanide) to the aldehyde of this compound is a significant area for exploration. This would lead to the synthesis of a variety of chiral fluorinated alcohols and cyanohydrins.

Asymmetric α-Functionalization: While challenging, the asymmetric functionalization of the α-position to the aldehyde could be pursued. This might involve the formation of a chiral enamine or enolate from this compound, followed by reaction with an electrophile.

Asymmetric Synthesis of Precursors: Research into the asymmetric synthesis of precursors to this compound itself is also a valuable direction. For example, asymmetric cascade radical cyclization of gem-difluoroalkyl radicals has been used to synthesize gem-difluoromethylenated linear triquinanes. acs.org Similar strategies could be envisioned for creating chiral precursors to this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better temperature and pressure control, and the potential for automation. nih.govorganic-chemistry.orgnumberanalytics.com The application of flow chemistry to the synthesis and derivatization of organofluorine compounds is a rapidly growing field. beilstein-journals.orgnih.govup.ac.za

For this compound, future research in this area could focus on:

Safer Handling of Fluorinating Reagents: Many fluorinating agents are hazardous. Flow reactors can minimize the risks associated with handling these reagents by using them in small volumes at any given time. beilstein-journals.org This would be particularly beneficial for the synthesis of this compound precursors.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. nih.gov A flow-based synthesis of this compound followed by its immediate derivatization in a subsequent reactor is a promising avenue.

Automated Library Synthesis: Automated flow synthesis platforms are increasingly used for the rapid generation of compound libraries for drug discovery and materials science. nih.gov By integrating the synthesis of this compound into an automated flow system, libraries of its derivatives could be efficiently produced for screening. This could involve varying the reagents for the derivatization of the aldehyde or for C-H functionalization.

Integrated Analysis: The combination of continuous-flow synthesis with real-time analytical techniques, such as benchtop NMR, can accelerate reaction optimization and process understanding. rsc.org This would be a powerful tool for developing robust synthetic routes to this compound and its derivatives.

Advantage of Flow ChemistryApplication to this compound ResearchSupporting Evidence
Enhanced Safety Safer handling of hazardous fluorinating agents during synthesis.Flow chemistry allows for better control over exothermic reactions and the use of smaller volumes of hazardous materials. beilstein-journals.orgup.ac.za
Increased Efficiency Telescoping of synthesis and derivatization steps.Automated flow systems enable multi-step sequences without intermediate work-up. nih.gov
High-Throughput Screening Automated generation of derivative libraries for biological or material screening.Flow chemistry is well-suited for the rapid and reproducible synthesis of compound libraries. nih.gov
Process Optimization Integration with online analytical tools for rapid optimization.Combining flow synthesis with benchtop NMR allows for real-time reaction monitoring. rsc.org

Exploration of Bioorthogonal Chemistry Applications (excluding clinical aspects)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govaurigeneservices.com These reactions typically involve pairs of mutually reactive functional groups that are abiotic. The unique electronic properties of fluorinated compounds make them interesting candidates for the development of new bioorthogonal tools.

Future research could explore the potential of this compound and its derivatives in bioorthogonal chemistry in several ways:

Development of New Bioorthogonal Handles: The aldehyde functionality, while naturally present in cells, can participate in bioorthogonal reactions under specific conditions, such as condensation with α-nucleophiles. nih.gov The presence of the gem-difluoro group in this compound could modulate the reactivity of the aldehyde, potentially leading to new bioorthogonal ligation strategies.

Fluorinated Probes for 19F NMR: The fluorine atoms in this compound provide a handle for 19F NMR spectroscopy, a technique that offers a background-free window for imaging and sensing in complex biological environments. Derivatives of this compound could be developed as probes for studying biological processes.

Modulation of Reactivity in Known Bioorthogonal Reactions: The gem-difluoro group is a strong electron-withdrawing group and can significantly influence the reactivity of nearby functional groups. For example, the introduction of a gem-difluoro group into a cyclooctyne (B158145) dramatically increased the rate of its strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. acs.orgnih.govaurigeneservices.com Similarly, the gem-difluoro group in a derivative of this compound could be used to tune the reactivity of a bioorthogonal handle, such as an alkyne or a strained alkene.

Site-Selective Protein Modification: Bench-stable 3,3-difluoroallyl sulfonium (B1226848) salts have been shown to be effective reagents for the site-selective modification of cysteine residues in peptides. researchgate.net This suggests that derivatives of this compound containing suitable reactive groups could be developed for the targeted modification of proteins and other biomolecules.

Q & A

Q. What synthetic methodologies are recommended for preparing 5,5-difluorohexanal?

  • Methodological Answer : A common approach involves fluorination of hexanal derivatives using polyfluorocarboxylic anhydrides or chlorofluorinating agents. For example, in analogous fluorinated aldehyde syntheses, reactions are conducted in dry dioxane with pyridine as a base to neutralize HCl byproducts. The mixture is stirred at room temperature overnight, followed by solvent evaporation and purification via vacuum distillation or column chromatography . Adjust stoichiometry (1.2–2.0 equivalents of fluorinating agent) to optimize yield. Confirm product purity via GC-MS or 19F^{19}\text{F} NMR.

Q. How can this compound be characterized spectroscopically?

  • Methodological Answer : Use a combination of:
  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : Identify aldehyde proton (δ ~9.5–10.0 ppm) and fluorine coupling patterns (e.g., geminal difluoro groups split into doublets of doublets).
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm1^{-1}) and C-F vibrations (1000–1300 cm1^{-1}).
  • LC-DAD-ESI-MS : Verify molecular ion ([M+H]+^+) and fragmentation patterns. Reference PubChem/DSSTox entries for comparative spectral libraries .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Storage : Store under inert gas (N2_2/Ar) at ≤4°C to prevent oxidation or aldol condensation.
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) due to incompatibility with aldehyde groups. Test stability under varying pH (e.g., acidic/basic conditions) using kinetic monitoring via 1H^{1}\text{H} NMR .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

  • Methodological Answer :
  • Systematic Reproducibility Tests : Replicate experiments under controlled conditions (solvent purity, temperature, catalyst batch).
  • Controlled Variable Analysis : Use DOE (Design of Experiments) to isolate factors like moisture levels or trace metal contamination.
  • Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR kinetics vs. GC-MS product ratios). Contradictions may arise from unaccounted side reactions (e.g., fluorinated byproducts) .

Q. What computational strategies predict the electrophilic reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level.
  • Molecular Docking : For enzyme interactions, use AutoDock Vina or HADDOCK to simulate binding with active sites (e.g., aldehyde dehydrogenases). Validate with experimental kinetics .

Q. How to design kinetic studies for this compound’s aldol condensation?

  • Methodological Answer :
  • In Situ Monitoring : Use 19F^{19}\text{F} NMR to track reaction progress without quenching.
  • Isotopic Labeling : Introduce 13C^{13}\text{C}-labeled aldehyde to trace mechanistic pathways via HSQC or HMBC NMR.
  • Competition Experiments : Compare rates with non-fluorinated analogs to quantify fluorine’s electronic effects. Data analysis via Eyring plots can reveal activation parameters .

Data Presentation Guidelines

  • Tables : Include comparative kinetic data (e.g., rate constants, half-lives) under varying conditions.
  • Figures : Use box plots (e.g., Seaborn in Python) to visualize reproducibility across replicates .
  • Statistical Validation : Report p-values and confidence intervals for significance testing.

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